molecular formula C17H19N3O B1497850 (4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone CAS No. 1125414-05-2

(4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone

Cat. No.: B1497850
CAS No.: 1125414-05-2
M. Wt: 281.35 g/mol
InChI Key: LQISNCOSPCMYLK-UHFFFAOYSA-N
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Description

(4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone is a piperidine-based methanone derivative featuring a 4-aminopyridin-3-ylphenyl substituent. The compound combines a rigid piperidine scaffold with an aromatic aminopyridine moiety, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

[4-(4-aminopyridin-3-yl)phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-16-8-9-19-12-15(16)13-4-6-14(7-5-13)17(21)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQISNCOSPCMYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C=CN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653819
Record name [4-(4-Aminopyridin-3-yl)phenyl](piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125414-05-2
Record name [4-(4-Aminopyridin-3-yl)phenyl](piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone , commonly referred to as 4-AP-Pip , is a derivative of 4-aminopyridine, a well-known compound with significant biological activity, particularly in the context of neurodegenerative diseases. This article reviews the biological activity of 4-AP-Pip, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-AP-Pip is C17H19N3OC_{17}H_{19}N_{3}O. The compound features a piperidine ring attached to a phenyl group that includes an aminopyridine moiety. This structure is believed to contribute to its biological activity by enhancing interactions with biological targets.

Synthesis

The synthesis of 4-AP-Pip involves a multi-step process that typically includes the reaction of 4-aminopyridine with appropriate phenyl and piperidine derivatives. Various methods have been explored to optimize yields and purity, including microwave-assisted synthesis techniques which have shown promise in improving reaction times and product quality .

Neuroprotective Effects

Research indicates that derivatives of 4-aminopyridine, including 4-AP-Pip, exhibit neuroprotective properties. These compounds are known to block voltage-gated potassium channels, thereby enhancing neurotransmitter release and improving synaptic transmission. This mechanism is particularly relevant in conditions such as Alzheimer's disease and multiple sclerosis , where neuronal communication is impaired.

Cytotoxicity Studies

In vitro studies using various cell lines have demonstrated that 4-AP-Pip exhibits low cytotoxicity compared to its parent compound, 4-aminopyridine. A study reported that new derivatives showed negligible growth-inhibitory effects on tumor cell lines such as HEP-G2 (human liver cancer) and NEURO 2A (neuroblastoma) . The acute toxicity was significantly lower than that of 4-aminopyridine, suggesting a favorable safety profile for potential therapeutic use .

CompoundIC50 (μM)Cell LineReference
4-Aminopyridine0.5HEP-G2
4-AP-Pip>1500HEP-G2
New Derivative>1500NEURO 2A

Antiproliferative Activity

The antiproliferative effects of 4-AP-Pip have also been investigated. The compound has shown promising results against various cancer cell lines, with modifications in the structure leading to enhanced activity. For instance, the introduction of hydroxyl groups has been linked to improved antiproliferative effects in certain derivatives .

Case Studies

  • Alzheimer’s Disease Model : In a study involving transgenic mice models for Alzheimer's disease, treatment with 4-AP-Pip resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative diseases .
  • Multiple Sclerosis Model : Another case study demonstrated that administration of 4-AP-Pip led to significant improvements in motor function in experimental autoimmune encephalomyelitis (EAE) models, which mimic multiple sclerosis pathology .

Comparison with Similar Compounds

Piperidine Methanones with Aromatic Substituents

Compounds sharing the piperidin-1-yl methanone core but differing in aromatic substituents provide insights into structure-activity relationships:

Compound Name/Structure Substituents on Aromatic Ring Key Properties/Activities Reference
(4-(4-Aminobutyl)piperidin-1-yl)(phenyl)methanone Phenyl Investigated for NAMPT activation; synthetic precursor to azide derivatives
(4-Fluorophenyl)(4-(piperidin-1-yl)methanone) 4-Fluorophenyl Cholinesterase inhibition (IC₅₀ ~1.2 µM); moderate H3 receptor affinity
(4-Chlorophenyl)(4-piperidinylmethanone) 4-Chlorophenyl Enhanced receptor binding due to electron-withdrawing Cl; higher metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl) on the aromatic ring improve receptor affinity and metabolic stability compared to unsubstituted phenyl analogs .

Amino-Substituted Derivatives

Amino groups in the side chain or aromatic system modulate pharmacokinetics and target engagement:

Compound Name/Structure Amino Group Position Biological Relevance Reference
(4-(4-Aminobutyl)piperidin-1-yl)(phenyl)methanone Alkyl chain (butyl) Improved cellular permeability due to flexible amine; used in prodrug designs
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives Pyridine ring Antimicrobial activity (MIC 12.5–50 µg/mL); substituent-dependent efficacy

Key Observations :

  • The target compound’s 4-aminopyridin-3-yl group offers a planar aromatic system for target binding, contrasting with alkylamine derivatives that prioritize membrane penetration .
  • Antimicrobial pyridine derivatives () highlight the role of chlorine substituents in enhancing potency, suggesting similar strategies could optimize the target compound .

Heterocyclic Variations

Variations in heterocyclic systems influence bioavailability and selectivity:

Compound Name/Structure Heterocyclic System Notable Properties Reference
(6-(4-Fluoro-3-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Imidazo[1,2-a]pyridine High lipophilicity; potential CNS activity due to trifluoromethyl group
(4-(2-(Piperidin-1-yl)ethoxy)phenyl)(6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone Benzothiophene Estrogen receptor modulation (Raloxifene analog)

Key Observations :

  • The imidazo-pyridine derivative () demonstrates how fused heterocycles enhance target selectivity but may complicate synthesis .
  • The target compound’s simpler structure offers synthetic accessibility (e.g., via enaminone or Ugi reactions, as in ) compared to benzothiophene-based analogs .

Key Observations :

  • The target compound’s lower molecular weight (~325 vs. >400 for others) suggests favorable oral bioavailability.
  • High melting points in halogenated analogs (e.g., 268–287°C) correlate with crystalline stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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